Cas no 1851682-92-2 (1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol)
1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol
- 1851682-92-2
- EN300-1651347
-
- Inchi: 1S/C8H13FN2OS/c1-6-3-8(11(2)10-6)13-5-7(12)4-9/h3,7,12H,4-5H2,1-2H3
- InChI Key: WFUZDOAWMDDGEA-UHFFFAOYSA-N
- SMILES: S(C1=CC(C)=NN1C)CC(CF)O
Computed Properties
- Exact Mass: 204.07326238g/mol
- Monoisotopic Mass: 204.07326238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 63.4Ų
1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1651347-50mg |
1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol |
1851682-92-2 | 50mg |
$827.0 | 2023-09-21 | ||
| Enamine | EN300-1651347-100mg |
1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol |
1851682-92-2 | 100mg |
$867.0 | 2023-09-21 | ||
| Enamine | EN300-1651347-250mg |
1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol |
1851682-92-2 | 250mg |
$906.0 | 2023-09-21 | ||
| Enamine | EN300-1651347-500mg |
1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol |
1851682-92-2 | 500mg |
$946.0 | 2023-09-21 | ||
| Enamine | EN300-1651347-1000mg |
1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol |
1851682-92-2 | 1000mg |
$986.0 | 2023-09-21 | ||
| Enamine | EN300-1651347-2500mg |
1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol |
1851682-92-2 | 2500mg |
$1931.0 | 2023-09-21 | ||
| Enamine | EN300-1651347-5000mg |
1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol |
1851682-92-2 | 5000mg |
$2858.0 | 2023-09-21 | ||
| Enamine | EN300-1651347-10000mg |
1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol |
1851682-92-2 | 10000mg |
$4236.0 | 2023-09-21 | ||
| Enamine | EN300-1651347-0.05g |
1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol |
1851682-92-2 | 0.05g |
$1188.0 | 2023-06-04 | ||
| Enamine | EN300-1651347-0.1g |
1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol |
1851682-92-2 | 0.1g |
$1244.0 | 2023-06-04 |
1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol (CAS No. 1851682-92-2): An Overview
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol (CAS No. 1851682-92-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research developments.
The chemical structure of 1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol is noteworthy for its combination of a pyrazole ring and a fluorinated alcohol moiety. The pyrazole ring is a five-membered heterocyclic aromatic compound that is widely used in the design of bioactive molecules due to its ability to form hydrogen bonds and π-stacking interactions. The presence of the fluorine atom in the alcohol group adds an additional layer of complexity and functionality to the molecule, influencing its physicochemical properties and biological activity.
The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol has been reported using various methodologies. One common approach involves the reaction of 3-fluoroallyl bromide with sodium hydrosulfide to form 3-fluoroallyl mercaptan, which is then reacted with 1,3-dimethylpyrazole to yield the final product. This method offers high yields and good purity, making it suitable for large-scale production. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes, such as using microwave-assisted synthesis and catalytic systems.
In terms of biological activity, 1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol has demonstrated significant potential as a therapeutic agent. Studies have shown that this compound exhibits potent antimicrobial properties against a range of bacteria and fungi. The pyrazole moiety is known to interfere with essential bacterial enzymes, while the fluorine atom enhances the compound's lipophilicity, facilitating its penetration into microbial cells. Additionally, preliminary data suggest that 1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol may have antiviral activity against certain RNA viruses, although further research is needed to confirm these findings.
Beyond its antimicrobial properties, 1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]-3-fluoropropan-2-ol has also shown promise in the treatment of neurodegenerative diseases. In vitro studies have demonstrated that this compound can effectively inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The mechanism by which it achieves this effect is not yet fully understood but may involve interactions with specific protein targets or modulation of cellular signaling pathways.
Recent research has also explored the potential of 1-[(1,3-dimethyl-1H-pyrazol-5-y l)sulfanyl]-3-fluoropropan -2 -o l as an anti-inflammatory agent. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL -6 , thereby mitigating inflammatory responses. These findings suggest that 1 -[ ( 1 , 3 - dim eth yl - 1 H - py raz ol - 5 - y l ) s ulf any l ] - 3 - flu oro pr o pan - 2 - o l may have therapeutic applications in managing inflammatory conditions.
Despite its promising therapeutic potential, further research is needed to fully understand the pharmacokinetic and pharmacodynamic properties of 1-[ ( 1 , 3 - di me th yl - 1 H - py ra zo l - 5 - y l ) s ul fa ny l ] - 3 - fl u oro pr o pan - 2 - o l . Clinical trials are currently underway to evaluate its safety and efficacy in human subjects. These trials will provide crucial data on dosing regimens, side effects, and long-term outcomes.
In conclusion, 1-[ ( 1 , 3 - di me th yl - 1 H - py ra zo l - 5 - y l ) s ul fa ny l ] - 3 - fl u oro pr o pan - 2 - o l ( CAS No . 1851682 -92 -2 ) represents a promising candidate for various therapeutic applications due to its unique chemical structure and diverse biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses. As more data become available, this compound may prove to be a valuable addition to the arsenal of drugs used in treating infectious diseases, neurodegenerative disorders, and inflammatory conditions.
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